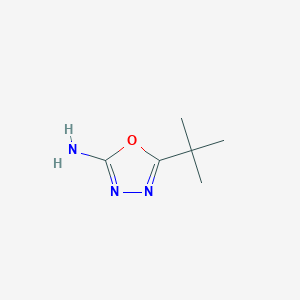

5-Tert-butyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONCYNYJYMAVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538863 | |

| Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69741-92-0 | |

| Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies for 5-tert-butyl-1,3,4-oxadiazol-2-amine. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] The inclusion of a tert-butyl group can influence the lipophilicity and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents.

Chemical Structure

The chemical structure of this compound is characterized by a central five-membered 1,3,4-oxadiazole ring. This ring is substituted at the 5-position with a tert-butyl group and at the 2-position with an amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is limited in the public domain. However, some basic properties have been reported or can be predicted. The analogous sulfur-containing compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a reported melting point of 183-187 °C, suggesting that the oxadiazole counterpart is also a solid at room temperature.[4]

| Property | Value | Source |

| Molecular Formula | C6H11N3O | PubChem |

| Molecular Weight | 141.17 g/mol | PubChem |

| CAS Number | 69741-92-0 | [4] |

| Physical Form | Solid | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H) and the amino group (a broad singlet integrating to 2H). |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, and two distinct signals for the carbon atoms of the oxadiazole ring. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[5] |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically in the range of 3100-3500 cm⁻¹) and the C=N stretching of the oxadiazole ring (around 1575-1623 cm⁻¹).[6] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. |

Synthesis

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established methods. A common and effective approach is the cyclization of an appropriate acyl hydrazide or semicarbazone precursor. One general method involves the reaction of a carboxylic acid with semicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7]

A detailed experimental protocol for a similar compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, is provided as a representative example.[7] This can be adapted for the synthesis of this compound by substituting pivalic acid for 4-bromophenylacetic acid.

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.

Detailed Experimental Protocol (Adapted)

-

Reaction Setup: In a round-bottom flask, combine pivalic acid (1 equivalent) and semicarbazide (1 equivalent).

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) to the mixture.

-

First Reflux: Heat the reaction mixture to reflux for approximately 45 minutes.

-

Quenching and Second Reflux: After cooling to room temperature, cautiously add water. Then, heat the mixture to reflux for an additional 4 hours.

-

Isolation: Filter the hot reaction mixture and wash the solid with warm water.

-

Purification: Basify the filtrate with a saturated solution of potassium hydroxide to induce precipitation. Collect the precipitate by filtration.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain purified this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for this compound, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, participating in hydrogen bonding interactions with biological targets. The specific nature of the substituents on the oxadiazole ring plays a crucial role in determining the pharmacological profile.

Given the prevalence of antimicrobial and enzyme inhibitory activities within this class of compounds, it is plausible that this compound could be investigated for similar properties. For instance, various 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against bacterial strains like Staphylococcus aureus and Salmonella typhi.[8] The mechanism of action for some antimicrobial 1,3,4-oxadiazoles has been proposed to involve the inhibition of enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid synthesis.[8]

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and potential mechanisms of action of this compound. At present, there is no information available regarding its involvement in any specific signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound DiscoveryCPR 69741-92-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]

- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 5-tert-butyl-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The incorporation of a tert-butyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity. This document consolidates the available data on this compound, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. While experimental data for this specific molecule is limited, this guide combines established knowledge of the 1,3,4-oxadiazole class with computational predictions to present a thorough profile.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data for this compound, the following tables include both reported and predicted values to provide a thorough profile.

Table 1: General and Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| CAS Number | 69741-92-0 | |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | [2] |

| SMILES | CC(C)(C)C1=NN=C(O1)N | [3] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | Not available (solid form) | |

| Boiling Point | Not available | [4][5] |

| pKa | Not available | |

| XlogP | 0.5 | [3] |

| Solubility | Expected to have some solubility in polar organic solvents. | [6] |

| Hazard Statements | H302 (Harmful if swallowed) | [2] |

| Pictograms | GHS07 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A feasible approach for the synthesis of this compound involves the reaction of a pivalic acid derivative (e.g., pivaloyl chloride or pivalic anhydride) with semicarbazide hydrochloride, followed by a cyclodehydration step. An alternative and often high-yielding method is the oxidative cyclization of a semicarbazone precursor.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar 2-amino-1,3,4-oxadiazole derivatives and should be optimized for specific laboratory conditions.

Materials:

-

Pivaloyl chloride

-

Semicarbazide hydrochloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Formation of 1-Pivaloylsemicarbazide:

-

To a stirred solution of semicarbazide hydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-pivaloylsemicarbazide. This intermediate may be used in the next step without further purification if of sufficient purity.

-

-

Cyclodehydration to this compound:

-

To the crude 1-pivaloylsemicarbazide, add phosphorus oxychloride (3-5 eq) slowly at 0 °C.

-

Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

The 1,3,4-oxadiazole nucleus is a versatile scaffold that is present in a wide array of biologically active compounds.[7][8] Derivatives of this heterocycle have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[9]

While specific biological data for this compound is not extensively reported, its structural features suggest potential areas for investigation. The 2-amino-1,3,4-oxadiazole moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.

Potential as an Enzyme Inhibitor

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as enzyme inhibitors. For instance, certain 5-aryl-1,3,4-oxadiazol-2-amines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[10][11] Molecular docking studies of these compounds have shown that they can interact with the active site of these enzymes, blocking substrate access.[10][11]

Potential Antimicrobial and Antitubercular Activity

The 1,3,4-oxadiazole ring is a common feature in compounds with antimicrobial and antitubercular properties. Molecular docking studies on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives have suggested their potential as inhibitors of Mycobacterium protein-tyrosine-phosphatase B (MptpB), a key enzyme in Mycobacterium tuberculosis that helps the bacterium evade the host immune system.[12][13] The docking poses of these compounds indicated strong binding affinity within the active site of MptpB, involving hydrogen bonds and hydrophobic interactions.[12][13]

Future Directions

The available information suggests that this compound is a compound of interest for further investigation in drug discovery. Key areas for future research include:

-

Experimental Determination of Physicochemical Properties: Obtaining experimental data for melting point, boiling point, pKa, and solubility is crucial for a complete understanding of the compound's behavior.

-

Synthesis and Characterization: The development and validation of a robust synthetic protocol for this specific molecule are necessary to enable further studies.

-

Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant targets, including bacterial and fungal strains, cancer cell lines, and key enzymes, would be highly valuable.

-

Computational Studies: Further molecular docking and molecular dynamics simulations could help to identify potential biological targets and elucidate the mechanism of action at a molecular level.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While there is a notable lack of specific experimental data for this molecule, its structural relationship to a well-established class of biologically active compounds makes it a compelling candidate for further research. This technical guide has summarized the available information and provided a framework for future investigations into its physicochemical properties, synthesis, and therapeutic applications. The insights provided herein are intended to facilitate the efforts of researchers in the ongoing quest for novel and effective therapeutic agents.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular docking of 1,3,4-oxadiazoles: a step toward novel tuberculosis therapies | Pharmakeftiki [pharmakeftiki.hsmc.gr]

- 13. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine from Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a valuable building block in medicinal chemistry, starting from the corresponding semicarbazone. The document details the prevalent synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it includes visualizations of the reaction workflow and the general mechanistic pathway to facilitate a deeper understanding of the chemical transformation.

Introduction

The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticonvulsant, and anti-inflammatory activities. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound a sought-after intermediate in drug discovery programs. The synthesis of this class of compounds is most commonly achieved through the oxidative cyclization of an appropriate semicarbazone precursor. This guide will focus on the practical aspects of this transformation, providing researchers with the necessary information to efficiently synthesize this target molecule.

Synthetic Strategies and Data Presentation

The conversion of a semicarbazone to a 2-amino-1,3,4-oxadiazole is an oxidative process that involves the formation of a C-O bond to close the heterocyclic ring. Several oxidizing agents have been successfully employed for this transformation, each with its own advantages and disadvantages concerning reaction conditions, yields, and substrate scope. The following table summarizes quantitative data for different methods reported for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from semicarbazones, providing a comparative overview.

| Oxidizing Agent/Method | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Iodine (I₂) | Isobutyraldehyde semicarbazone | 1,4-Dioxane | 80 °C | 2 h | 85 | Niu, P., et al. (2015)[1][2] |

| Ceric Ammonium Nitrate (CAN) | Various aldehyde semicarbazones | Solvent-free | Room Temperature | 20 min | - | Vahedi, H., et al. (2007)[3] |

| Eosin Y/CBr₄ (Visible Light) | Various aryl semicarbazones | Acetonitrile | Room Temperature | 1-2 h | up to 96 | Kapoor, R., et al. (2015) |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide precursors | Dichloromethane | Room Temperature | - | Good | Rivera, N. R., et al. (2006)[4] |

| Potassium Iodate (KIO₃) | Acylthiosemicarbazide precursors | Water | 60 °C | 2 h | up to 90 | Anonymous (2019)[3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, adapted from established methods for analogous compounds.

Synthesis of Pivalaldehyde Semicarbazone (Precursor)

Materials:

-

Pivalaldehyde (trimethylacetaldehyde)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (20 mL).

-

To this solution, add pivalaldehyde (0.86 g, 10 mmol). If the solution becomes cloudy, add a minimum amount of ethanol to obtain a clear solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford pivalaldehyde semicarbazone.

Oxidative Cyclization to this compound

This protocol is adapted from the general procedure described by Niu, P., et al. for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1][2]

Materials:

-

Pivalaldehyde semicarbazone

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

Procedure:

-

To a solution of pivalaldehyde semicarbazone (1.43 g, 10 mmol) in 1,4-dioxane (30 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

-

To this stirred suspension, add iodine (3.05 g, 12 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

This solvent-free method is adapted from the procedure reported by Vahedi, H., et al.[3]

Materials:

-

Pivalaldehyde semicarbazone

-

Ceric Ammonium Nitrate (CAN)

Procedure:

-

In a mortar, place pivalaldehyde semicarbazone (1.43 g, 10 mmol) and ceric ammonium nitrate (6.58 g, 12 mmol).

-

Grind the mixture with a pestle at room temperature for 20-30 minutes.

-

The progress of the reaction can be monitored by observing the color change.

-

Upon completion, add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from pivalaldehyde and semicarbazide.

Caption: General workflow for the synthesis of this compound.

General Signaling Pathway (Reaction Mechanism)

The following diagram illustrates a plausible mechanistic pathway for the oxidative cyclization of a semicarbazone to a 2-amino-1,3,4-oxadiazole.

Caption: Plausible mechanism for the oxidative cyclization of semicarbazone.

Conclusion

The synthesis of this compound from its semicarbazone precursor is a well-established transformation that can be achieved through various oxidative cyclization methods. The choice of the oxidizing agent and reaction conditions can be tailored based on the desired scale, available resources, and environmental considerations. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block, offering both theoretical understanding and practical experimental guidance. The presented data and protocols are intended to streamline the synthetic efforts in academic and industrial research settings, ultimately accelerating the drug discovery and development process.

References

- 1. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine

CAS Number: 69741-92-0

This technical guide provides an in-depth overview of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a representative synthetic route, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is a small molecule featuring a central 1,3,4-oxadiazole ring substituted with a tert-butyl group at position 5 and an amine group at position 2. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69741-92-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₁N₃O | --INVALID-LINK-- |

| Molecular Weight | 141.17 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | CC(C)(C)C1=NN=C(O1)N | --INVALID-LINK-- |

| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | --INVALID-LINK-- |

| Predicted XlogP | 0.5 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the oxidative cyclization of an acyl-thiosemicarbazide intermediate. This process is illustrated in the workflow diagram below.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities.[1][2] Derivatives of 2-amino-1,3,4-oxadiazole have been reported to possess antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[3][4]

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to the structural characteristics of the heterocyclic ring, which can act as a bioisostere for amide and ester functionalities, and its ability to participate in hydrogen bonding. The nature of the substituent at the 5-position significantly influences the compound's potency and selectivity. The tert-butyl group in the target compound is expected to enhance its lipophilicity, which may improve its ability to cross biological membranes.

A potential application for this compound, based on the activities of related molecules, is in the development of novel antimicrobial agents. The table below summarizes the antimicrobial activity of some 5-substituted-2-amino-1,3,4-oxadiazole derivatives against various pathogens.

| Compound Structure | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 5-(Aryl)-2-amino-1,3,4-oxadiazole | Staphylococcus aureus | MIC: 1.56 µg/mL | --INVALID-LINK-- |

| 5-(Aryl)-2-amino-1,3,4-oxadiazole | Bacillus subtilis | MIC: 0.78 µg/mL | --INVALID-LINK-- |

| 2,5-diamino-1,3,4-oxadiazole derivatives | Escherichia coli | Inhibition Zone: 7-46.5 mm | --INVALID-LINK-- |

| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to vancomycin | --INVALID-LINK-- |

A plausible mechanism of action for the antimicrobial activity of 2-amino-1,3,4-oxadiazole derivatives is the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound based on general procedures for 2-amino-1,3,4-oxadiazoles.

Materials:

-

Pivaloyl hydrazine

-

Thiophosgene

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Ethanol

-

Water

Procedure:

-

Formation of 1-pivaloylthiosemicarbazide:

-

Dissolve pivaloyl hydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add thiophosgene (1 equivalent) to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1-pivaloylthiosemicarbazide.

-

-

Oxidative Cyclization:

-

Dissolve the crude 1-pivaloylthiosemicarbazide in ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents).

-

To this mixture, add a solution of iodine (1.1 equivalents) in ethanol dropwise with vigorous stirring.

-

Continue stirring at room temperature for 4-6 hours.

-

The reaction mixture is then poured into cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of the compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Sterile DMSO

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the test compound in sterile DMSO at a high concentration (e.g., 10 mg/mL).

-

-

Serial Dilution:

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (broth with inoculum, no compound), and well 12 will be the negative control (broth only).

-

-

Inoculation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to wells 1 through 11.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. Its 1,3,4-oxadiazole core is a privileged scaffold associated with a wide array of biological activities. The synthetic accessibility of this compound, coupled with the known biological relevance of its structural class, makes it an attractive candidate for screening in various therapeutic areas, particularly as an antimicrobial agent. Further research is warranted to fully elucidate its biological profile and mechanism of action.

References

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of 1,3,4-oxadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.[3]

Mechanisms of Anticancer Action

Enzyme Inhibition:

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity in cancer leads to the silencing of tumor suppressor genes. Certain 1,3,4-oxadiazole derivatives act as HDAC inhibitors, leading to the re-expression of these silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3]

-

Tyrosine Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several 1,3,4-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[4]

-

Other Enzyme Targets: Other enzymes targeted by 1,3,4-oxadiazole derivatives include topoisomerases, telomerase, and thymidylate synthase, all of which are critical for cancer cell proliferation and survival.

Targeting Signaling Pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| OXA-1 | -Phenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | <0.14 | [1] |

| OXA-2 | -Phenyl | -(2-Acetamidophenoxy)methyl | C6 (Glioblastoma) | 13.04 | [1] |

| OXA-3 | -4-Chlorophenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 7.48 | [1] |

| OXA-4 | -4-Nitrophenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 1.59 | [1] |

| OXA-5 | -4-Methoxyphenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 1.80 | [1] |

| AMK OX-8 | Varies | Varies | A549 (Lung) | 25.04 | [2] |

| AMK OX-9 | Varies | Varies | A549 (Lung) | 20.73 | [2] |

| AMK OX-10 | Varies | Varies | HeLa (Cervical) | 5.34 | [2] |

| AMK OX-11 | Varies | Varies | A549 (Lung) | 45.11 | [2] |

| AMK OX-12 | Varies | Varies | HeLa (Cervical) | 32.91 | [2] |

Experimental Protocols

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

General Procedure:

-

A mixture of a substituted benzohydrazide (1 mmol) and a substituted benzoic acid (1 mmol) is taken in phosphorus oxychloride (10 volumes).

-

The reaction mixture is stirred at 0°C and then slowly heated to 115°C and maintained for 16 hours under a nitrogen atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with 10% sodium bicarbonate solution, followed by water and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to obtain the crude product, which can be further purified by recrystallization.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualizations

Caption: Mechanism of HDAC inhibition by 1,3,4-oxadiazole derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. ijacskros.com [ijacskros.com]

5-tert-butyl-1,3,4-oxadiazol-2-amine mechanism of action theories

An In-depth Technical Guide on the Core Mechanism of Action Theories for 5-tert-butyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This technical guide focuses on the specific analog, this compound, and explores its theoretical mechanisms of action based on extensive research of structurally similar compounds. While direct comprehensive studies on this particular molecule are limited, a wealth of information on related 2-amino-1,3,4-oxadiazoles allows for the formulation of well-grounded hypotheses regarding its biological targets and activity. This document delves into the prominent theories of action, primarily focusing on enzyme inhibition and antimicrobial effects, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction to 2-Amino-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere for amide and ester functionalities, enhancing properties like lipophilicity and metabolic stability in drug candidates.[1] Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties.[2][3][4] The 2-amino substitution, in particular, has been a focal point of research, leading to the development of numerous compounds with diverse therapeutic potential.[5][6]

Primary Mechanism of Action Theory: Enzyme Inhibition

A significant body of research on 5-substituted-2-amino-1,3,4-oxadiazoles has centered on their ability to inhibit various enzymes.

Cholinesterase Inhibition: A Key Target for Neurodegenerative Diseases

A prominent area of investigation for 5-aryl-1,3,4-oxadiazol-2-amines is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7][8][9]

Theory: It is theorized that these compounds act as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which can lead to improvements in cognitive function. The inhibition by this class of compounds has been characterized as moderate and, in some instances, dual, affecting both AChE and BChE.[7][8] The nature of this inhibition has been reported as either mixed or non-competitive.[7] Molecular docking studies suggest that these molecules interact non-covalently with the peripheral anionic site and the catalytic active site of the cholinesterase enzymes.[7][9]

Impact of the tert-Butyl Group: Structure-activity relationship (SAR) studies have provided critical insights into the influence of substituents on the oxadiazole ring. A key finding is that bulky substituents at the 5-position, such as a tert-butyl group, tend to increase the half-maximal inhibitory concentration (IC50), thereby decreasing the inhibitory potency against cholinesterases.[7][10] This suggests that this compound is likely to be a weak inhibitor of AChE and BChE compared to analogs with smaller, less sterically hindered substituents.

Quantitative Data on Cholinesterase Inhibition by Analogous Compounds

| Compound (5-substituent) | Target Enzyme | IC50 (µM) | Reference |

| Phenyl | AChE | 33.9 - 40.1 | [7] |

| 4-Methylphenyl | AChE | 33.9 - 40.1 | [7] |

| 4-Methoxyphenyl | AChE | 33.9 - 40.1 | [7] |

| 4-Fluorophenyl | AChE | 33.9 - 40.1 | [7] |

| 4-tert-Butylphenyl | AChE | Increased IC50 | [10] |

| Pyridin-4-yl | AChE | 50.2 | [7] |

| Phenyl | BChE | ≥ 105 | [7] |

| 4-Methylphenyl | BChE | 89.97 | [7] |

Other Potential Enzyme Targets

While cholinesterase inhibition is a major focus, other enzymatic targets for 1,3,4-oxadiazole derivatives have been identified, suggesting potential alternative or secondary mechanisms of action. For instance, some derivatives have shown inhibitory activity against enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for bacterial fatty acid synthesis.[11]

Secondary Mechanism of Action Theory: Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in compounds with demonstrated antimicrobial properties.[5][12][13]

Theory: The proposed mechanism for the antimicrobial action of this class of compounds often involves the disruption of essential cellular processes in microorganisms. This can include the inhibition of enzymes crucial for cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the oxadiazole ring can facilitate the transport of the molecule across microbial cell membranes.[13]

Evidence for this compound Analogs: A study involving the synthesis and antimicrobial screening of a series of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines found them to be largely inactive against Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[14] This finding, combined with the general observation that the biological activity of 5-substituted-2-amino-1,3,4-oxadiazoles is highly dependent on the nature of the substituent at the 5-position, suggests that the tert-butyl group may not be favorable for broad-spectrum antimicrobial activity in this scaffold.[5]

Quantitative Data on Antimicrobial Activity of Analogous Compounds

| Compound Series | Microorganism | Activity | Reference |

| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines | S. aureus, E. coli, A. niger | Weakly active to inactive | [14] |

| Various 5-substituted-2-amino-1,3,4-oxadiazoles | S. aureus, K. pneumoniae | Varied, substituent-dependent | [5] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The most frequently cited method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.[7][8]

Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0).

-

AChE or BChE enzyme solution.

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).

-

DTNB solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution, phosphate buffer, and the test compound solution.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate and DTNB solution.

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or disk diffusion are typically employed to assess the antimicrobial activity of compounds.[14]

Principle: These methods determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).

Detailed Protocol (Broth Microdilution):

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualizations

Signaling Pathways and Workflows

Caption: Theorized weak inhibition of cholinesterases by this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Based on the available evidence from structurally related analogs, the primary mechanism of action theories for this compound are centered on enzyme inhibition and antimicrobial activity. However, the presence of the bulky tert-butyl group at the 5-position of the oxadiazole ring is predicted to significantly attenuate its potency in both of these areas. Specifically, it is likely a weak inhibitor of acetyl- and butyrylcholinesterase and possesses limited broad-spectrum antimicrobial activity. Further direct experimental evaluation of this compound is necessary to definitively elucidate its pharmacological profile and mechanism of action. This guide provides a foundational understanding for researchers to design and interpret future studies on this and related compounds.

References

- 1. jddtonline.info [jddtonline.info]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isca.me [isca.me]

An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and the incorporation of a tert-butyl group can confer advantageous physicochemical properties such as increased lipophilicity and metabolic stability. This document details the chemical properties, potential synthetic routes with experimental protocols, and explores the prospective biological activities of this compound based on data from structurally related analogs. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₁₁N₃O | [1][2] |

| Molecular Weight | 141.17 g/mol | [1] |

| CAS Number | 23495-90-1 | [3][4][5][6][7] |

| Appearance | Solid (predicted) | [1] |

| SMILES | CC(C)(C)C1=NN=C(O1)N | [2] |

| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | [2] |

| XlogP (predicted) | 0.5 | [2] |

| Monoisotopic Mass | 141.09021 Da | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The overall synthetic strategy typically involves two main steps: the formation of a pivaloyl semicarbazide intermediate, followed by oxidative cyclization to yield the desired 1,3,4-oxadiazole.

Experimental Protocol 1: Synthesis via Phosphorus Oxychloride (Adapted from Thiadiazole Synthesis)

This protocol is adapted from the synthesis of the analogous 2-amino-5-tert-butyl-1,3,4-thiadiazole and is a robust method for the cyclization of acylsemicarbazides.

Step 1: Preparation of 1-Pivaloylsemicarbazide

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of methanol/water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.21 g, 10 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to yield 1-pivaloylsemicarbazide.

Step 2: Cyclization to this compound

-

In a flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 1-pivaloylsemicarbazide (1.45 g, 10 mmol) in phosphorus oxychloride (5 mL).

-

Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Experimental Protocol 2: Iodine-Mediated Oxidative Cyclization

This method offers a milder alternative to phosphorus oxychloride for the cyclization step.

Step 1: Preparation of Pivalaldehyde Semicarbazone

-

To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 25 mL of aqueous ethanol, add pivalaldehyde (0.86 g, 10 mmol).

-

Stir the mixture at room temperature for 2-3 hours, during which a white precipitate should form.

-

Collect the solid by filtration, wash with cold water, and dry to yield pivalaldehyde semicarbazone.

Step 2: Oxidative Cyclization to this compound

-

Suspend pivalaldehyde semicarbazone (1.43 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 1,4-dioxane (30 mL).

-

Add iodine (2.79 g, 11 mmol) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, monitoring by TLC.

-

After cooling, pour the mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activities and Therapeutic Potential

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[5] While specific biological data for this compound is limited in publicly accessible literature, the activities of structurally similar compounds provide strong indications of its therapeutic potential.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[7] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. The lipophilic tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.

Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Oxadiazole Analogs

| Compound (5-substituent) | Organism | MIC (µg/mL) | Reference |

| Pyridin-4-yl (N-dodecyl) | M. tuberculosis | 4-8 | [8] |

| 4-Chlorophenyl | S. aureus | 1.56 | [8] |

| 4-Methoxyphenyl | B. subtilis | 0.78 | [8] |

| Various aryl | S. typhi | Significant Activity | [9] |

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to possess potent cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action are diverse and include enzyme inhibition (e.g., kinases, thymidine phosphorylase) and disruption of critical cellular processes like angiogenesis and cell cycle progression.[11]

Table 2: Representative Anticancer Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Analogs

| Compound (Substituents) | Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-methoxyphenyl)-N-(2,4-dimethylphenyl) | K-562 (Leukemia) | Growth Percent: 18.22 | [5] |

| 5-(4-hydroxyphenyl)-N-(2,4-dimethylphenyl) | MDA-MB-435 (Melanoma) | Growth Percent: 6.82 | [5] |

| 5-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 2.06 | [12] |

| 5-(4-chlorophenyl) | MCF-7 (Breast) | 2.55 | [12] |

Enzyme Inhibition

The 1,3,4-oxadiazole scaffold has been identified as a key component in the design of various enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against cholinesterases, which are relevant in the context of neurodegenerative diseases.[4]

Table 3: Representative Enzyme Inhibition by 5-Aryl-1,3,4-oxadiazole Derivatives

| Compound (Substituents) | Enzyme | IC₅₀ (µM) | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 | [4] |

| 5-(4-methoxyphenyl)-N-dodecyl | Acetylcholinesterase (AChE) | 33.9 | [4] |

Signaling Pathway Involvement

Derivatives of 1,3,4-oxadiazole have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][4] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a validated strategy in cancer therapy.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established and adaptable chemical methodologies. Based on the extensive research on related 1,3,4-oxadiazole derivatives, this compound is predicted to exhibit a range of biological activities, including antimicrobial and anticancer effects, potentially through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource to stimulate and support further research into the specific properties and applications of this intriguing molecule. Further experimental validation is warranted to fully elucidate its therapeutic potential.

References

- 1. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. chemmethod.com [chemmethod.com]

The Advent and Ascendance of 2-Amino-1,3,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activities and favorable physicochemical properties. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this crucial heterocyclic core, providing detailed experimental protocols, quantitative data, and visual representations of its role in biological pathways and experimental workflows.

A Historical Journey: The Discovery of 2-Amino-1,3,4-Oxadiazoles

The story of the 1,3,4-oxadiazole ring system begins in the late 19th and early 20th centuries with the pioneering work of chemists like Pinner, Stolle, and Hofmann, who laid the groundwork for the synthesis of various five-membered nitrogen-containing heterocycles. However, the specific discovery of the 2-amino substituted variant is a more recent development.

Early synthetic efforts in the mid-20th century marked significant milestones. A notable early disclosure appears in a 1955 patent, which detailed the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles as potential muscle-relaxant and tranquilizing agents. This work provided a foundational method for accessing this scaffold through the cyclization of 1-aroyl-3-thiosemicarbazides using lead oxide.

Subsequent research, such as the work by Gehlen and colleagues published in 1970, further explored the synthesis and reactivity of 2-amino-1,3,4-oxadiazoles with various heterocyclic substituents at the 5-position, expanding the chemical space and potential applications of this promising class of compounds. These early investigations paved the way for the development of more efficient and diverse synthetic strategies in the decades to follow.

Evolution of Synthetic Methodologies

The synthesis of 2-amino-1,3,4-oxadiazoles has evolved from harsh reaction conditions and limited substrate scope to milder, more efficient, and versatile methods. The primary and most enduring strategy involves the cyclization of semicarbazide or thiosemicarbazide derivatives.

From Thiosemicarbazides: Oxidative Cyclodesulfurization

The use of thiosemicarbazides as precursors is a cornerstone of 2-amino-1,3,4-oxadiazole synthesis. This approach involves an intramolecular cyclization with concomitant removal of the sulfur atom.

A variety of reagents have been employed to effect this transformation, each with its own advantages and limitations. Early methods utilized heavy metal oxides, such as lead oxide (PbO), which, while effective, posed challenges in terms of toxicity and product purification.[1]

In the latter half of the 20th century and into the 21st, a plethora of milder and more efficient reagents emerged. These include:

-

Phosphorus Oxychloride (POCl₃): A widely used dehydrating and cyclizing agent.

-

Tosyl Chloride (TsCl): In the presence of a base like pyridine, TsCl facilitates the cyclization of acylthiosemicarbazides.[2]

-

Iodine (I₂): A readily available and effective reagent for oxidative cyclization, often used in the presence of a base such as potassium carbonate.[2]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable and easy-to-handle brominating agent that promotes efficient cyclodesulfurization.

The general superiority of thiosemicarbazides over their semicarbazide counterparts in many cyclization reactions has been noted, often leading to higher yields and cleaner reactions.[2]

From Semicarbazides: Dehydrative Cyclization

The cyclization of acylsemicarbazides to form 2-amino-1,3,4-oxadiazoles is another important synthetic route. This transformation requires a dehydration step to close the oxadiazole ring. Common dehydrating agents include phosphorus oxychloride and Burgess reagent.

Modern Synthetic Innovations

Recent years have witnessed the development of novel and innovative methods for the synthesis of 2-amino-1,3,4-oxadiazoles, focusing on efficiency, sustainability, and broader substrate scope. These include:

-

Palladium-catalyzed Oxidative Annulations: This method involves the reaction of hydrazides with isocyanides.

-

Visible-Light Photoredox Catalysis: Utilizing eosin Y as a catalyst, this approach enables the oxidative heterocyclization of semicarbazones under mild and environmentally friendly conditions.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic protocols for 2-amino-1,3,4-oxadiazoles.

| Precursor | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |

| 1-Benzoyl-3-thiosemicarbazide | PbO, Dimethylformamide, reflux | 2-Amino-5-phenyl-1,3,4-oxadiazole | ~63% | U.S. Patent 3,141,022[1] |

| 1-(m-Chlorobenzoyl)-3-thiosemicarbazide | PbO, 95% Ethanol, reflux | 2-Amino-5-(m-chlorophenyl)-1,3,4-oxadiazole | ~30% | U.S. Patent 3,141,022[1] |

| Acylthiosemicarbazides | 1,3-Dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | Good to Excellent | Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review[2] |

| Semicarbazide and Aldehydes | I₂-mediated oxidative C-O bond formation | 2-Amino-substituted 1,3,4-oxadiazoles | Not specified | Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review[2] |

| Acylthiosemicarbazides | Tosyl chloride/pyridine | 5-Alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles | Good | Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal[2] |

Key Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of 2-amino-1,3,4-oxadiazoles.

Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole via Lead Oxide (circa 1955)

Reference: U.S. Patent 3,141,022[1]

Procedure:

-

A mixture of 20 g of 1-benzoyl-3-thiosemicarbazide and 17 g of lead oxide (PbO) in 800 ml of dimethylformamide is prepared.

-

The mixture is stirred and refluxed for 1.25 hours.

-

The reaction mixture is then filtered while hot.

-

The filtrate is concentrated in vacuo to yield approximately 12.5 g of 2-amino-5-phenyl-1,3,4-oxadiazole.

-

The product has a melting point of approximately 243-245 °C with decomposition.

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization

Reference: Based on modern literature reports.[2]

Procedure:

-

Formation of Semicarbazone: a. Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water. b. To this solution, add a solution of the desired aldehyde (1 equivalent) in methanol. c. Stir the resulting mixture at room temperature for 20-30 minutes, during which a precipitate of the semicarbazone typically forms. d. Collect the precipitate by filtration, wash with ether, and dry under vacuum.

-

Oxidative Cyclization: a. In a round-bottom flask, dissolve the synthesized semicarbazone (1 equivalent) in 1,4-dioxane. b. Add potassium carbonate (K₂CO₃) and iodine (I₂) to the solution. c. Heat the reaction mixture to 80-95 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-oxadiazole.

Biological Significance and Signaling Pathways

2-Amino-1,3,4-oxadiazoles are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their anticancer activity is particularly well-documented and often stems from the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Certain 2-thioxo-1,3,4-oxadiazole derivatives, which are closely related to the 2-amino scaffold, have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

Caption: PARP Inhibition by 2-Amino-1,3,4-Oxadiazole Derivatives.

Histone Deacetylase (HDAC) Inhibition

Some derivatives of 2-amino-1,3,4-oxadiazoles have demonstrated potent inhibitory activity against histone deacetylases (HDACs).[3] HDACs are enzymes that play a critical role in gene expression by modifying the structure of chromatin. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

References

Potential Therapeutic Targets of 5-tert-butyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the potential therapeutic targets of 5-tert-butyl-1,3,4-oxadiazol-2-amine by examining the well-established biological activities of structurally related 1,3,4-oxadiazole derivatives. This document provides an in-depth analysis of the anticancer, acetylcholinesterase inhibitory, and antimicrobial properties of this class of compounds. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area. While specific data on this compound is limited in publicly available literature, this guide serves as a comprehensive resource on the therapeutic potential of the broader 1,3,4-oxadiazole class, offering valuable insights for the investigation of this specific molecule.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding to biological targets. The versatility of the 1,3,4-oxadiazole core allows for the synthesis of a diverse library of derivatives with a wide range of biological activities.

The subject of this guide, this compound, features a bulky tert-butyl group at the 5-position and an amino group at the 2-position. The tert-butyl group can influence the compound's lipophilicity and steric interactions with target proteins, while the amino group provides a key site for further chemical modification and potential hydrogen bonding interactions within a biological target's active site.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into 1,3,4-oxadiazole derivatives, three primary therapeutic areas with well-defined molecular targets have been identified: oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.

The anticancer activity of 1,3,4-oxadiazole derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1o | HepG2 (Liver) | 8.6 | [1] |

| AMK OX-8 | A549 (Lung) | 25.04 | [2] |

| AMK OX-9 | A549 (Lung) | 20.73 | [2] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [2] |

| AMK OX-12 | HeLa (Cervical) | 32.91 | [2] |

| IIb | HeLa (Cervical) | 19.9 | [3] |

| IIe | HeLa (Cervical) | 25.1 | [3] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[3] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent AChE inhibitors.

The inhibitory potency of 1,3,4-oxadiazole derivatives against AChE is typically measured by their IC50 values.

| Compound ID | AChE IC50 (µM) | Reference |

| 4a | 0.023 | [5] |

| 4h | 0.037 | [5] |

| 5a | 0.032 | [5] |

| 5d | 0.028 | [5] |

| 5e | 0.025 | [5] |

| 16 | 41.87 | [6] |

| 29 | 68.39 | [7] |

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-